2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate
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Overview
Description
2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate is a complex organic compound that belongs to the class of nitroguanidine derivatives This compound is characterized by the presence of nitro, nitroso, and carbamimidoyl functional groups, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate typically involves the reaction of 1-methyl-2-nitro-1-nitrosoguanidine with dicarboxylic acid hydrazides. The reaction conditions include heating the reactants in the presence of alkali metal hydroxides or carbonates, which facilitates the formation of the desired product . The reaction can be summarized as follows:
Starting Materials: 1-methyl-2-nitro-1-nitrosoguanidine and dicarboxylic acid hydrazides.
Reaction Conditions: Heating in water with alkali metal hydroxides or carbonates.
Products: This compound and other cyclic or linear products depending on the specific conditions and nucleophiles used
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Cyclization: The compound can undergo intramolecular ring closure to form cyclic products such as 5-nitroamino-1,2,4-triazole derivatives
Substitution: The nitro and nitroso groups can participate in nucleophilic substitution reactions with nitrogen-containing nucleophiles such as ammonia, hydrazine hydrate, aniline, and phenylhydrazine
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Cyclization: Heating in the presence of alkali metal hydroxides or carbonates.
Substitution: Nitrogen-containing nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Cyclization: 5-nitroamino-1,2,4-triazole derivatives.
Substitution: Linear or cyclic products depending on the nucleophile used.
Scientific Research Applications
2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate involves its interaction with various molecular targets and pathways. The nitro and nitroso groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s ability to form cyclic structures through intramolecular cyclization also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(N’-nitrocarbamimidoyl)hydrazinoacetate
- N’1,N’2-bis(N2-nitrocarbamimidoyl) dicarboxylic acid dihydrazides
Uniqueness
2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate is unique due to its combination of nitro, nitroso, and carbamimidoyl functional groups, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
64365-36-2 |
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Molecular Formula |
C5H9N5O5 |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate |
InChI |
InChI=1S/C5H9N5O5/c1-4(11)15-3-2-9(8-12)5(6)7-10(13)14/h2-3H2,1H3,(H2,6,7) |
InChI Key |
BOWWVROAKBNUTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(C(=N)N[N+](=O)[O-])N=O |
Origin of Product |
United States |
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